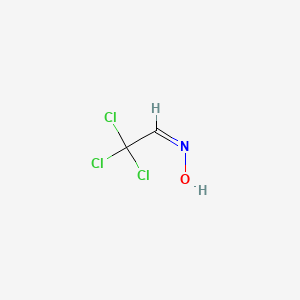
Dibenzo(def,mno)chrysene, 1,2,3,7,8,9-hexahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,7,8,9-Hexahydroanthanthrene is a polycyclic aromatic hydrocarbon It is a derivative of anthanthrene, which is known for its unique structure consisting of multiple fused aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,7,8,9-Hexahydroanthanthrene can be synthesized through a series of cyclization reactions. One common method involves the cyclization of 1,1’-dinaphthyl-8,8’-dicarboxylic acid or 1,1’-dinaphthyl-2,2’-dicarboxylic acid using concentrated sulfuric acid . The resulting intermediate can then be reduced using zinc dust to yield 1,2,3,7,8,9-Hexahydroanthanthrene .
Industrial Production Methods
Industrial production of 1,2,3,7,8,9-Hexahydroanthanthrene typically involves large-scale cyclization reactions followed by reduction processes. The use of concentrated sulfuric acid and zinc dust is common in these methods .
Chemical Reactions Analysis
Types of Reactions
1,2,3,7,8,9-Hexahydroanthanthrene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can yield fully hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Zinc dust and hydriodic acid are commonly used reducing agents.
Substitution: Electrophilic reagents such as halogens and nitrating agents are used under acidic conditions.
Major Products
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Fully hydrogenated derivatives.
Substitution: Halogenated and nitrated derivatives.
Scientific Research Applications
1,2,3,7,8,9-Hexahydroanthanthrene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic hydrocarbons.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development and as a molecular probe.
Industry: Utilized in the production of advanced materials, including organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 1,2,3,7,8,9-Hexahydroanthanthrene involves its interaction with molecular targets such as enzymes and receptors. The compound can intercalate into DNA, affecting gene expression and cellular processes. It can also interact with proteins, altering their function and activity. The specific pathways involved depend on the context of its application, whether in biological systems or material science.
Comparison with Similar Compounds
Similar Compounds
Anthanthrene: The parent compound with a fully aromatic structure.
Tetramethyl acetyloctahydronaphthalenes: Compounds with similar polycyclic structures but different functional groups.
Polycyclic Aromatic Hydrocarbons (PAHs): A class of compounds with multiple fused aromatic rings, including naphthalene, anthracene, and phenanthrene.
Uniqueness
1,2,3,7,8,9-Hexahydroanthanthrene is unique due to its partially hydrogenated structure, which imparts different chemical and physical properties compared to fully aromatic compounds. This uniqueness makes it valuable in specific applications where such properties are desired.
Properties
CAS No. |
35281-34-6 |
|---|---|
Molecular Formula |
C22H18 |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
hexacyclo[11.7.1.14,20.02,11.03,8.017,21]docosa-1(20),2(11),3(8),4(22),9,12,17(21),18-octaene |
InChI |
InChI=1S/C22H18/c1-3-13-7-9-18-12-16-6-2-4-14-8-10-17-11-15(5-1)19(13)21(18)22(17)20(14)16/h7-12H,1-6H2 |
InChI Key |
ZSZZSGNVFIHJFK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C3C(=CC4=C5C3=C(C=C2)C=C6C5=C(CCC6)C=C4)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


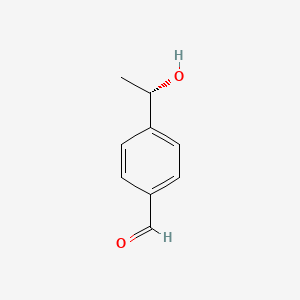
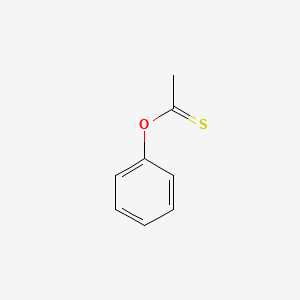
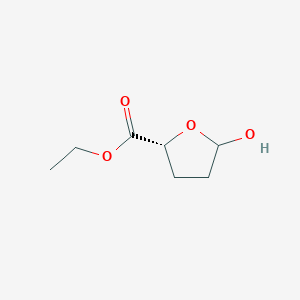
![1-(1,3-Dihydronaphtho[1,2-c]furan-4-ylmethyl)piperidine](/img/structure/B13820219.png)
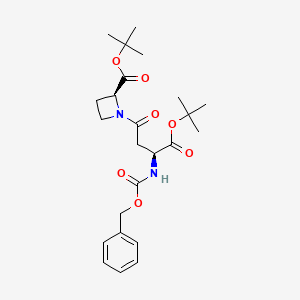
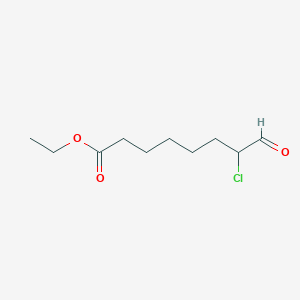


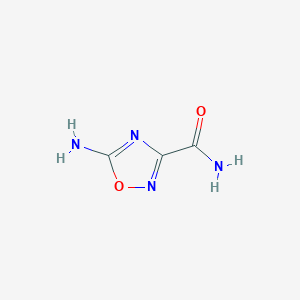
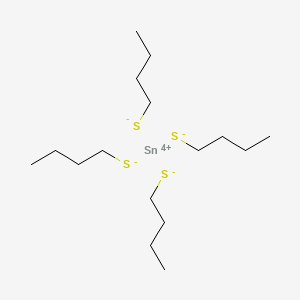
![(1R,3S,5R,7S)-3-(1H-1,2,4-triazol-1-yl)tricyclo[3.3.1.1~3,7~]decane-1-carboxylic acid](/img/structure/B13820270.png)
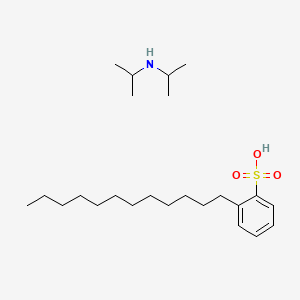
![3-(3-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}phenyl)-2H-chromen-2-one](/img/structure/B13820284.png)
